molecular formula C6H12Cl3N3 B15227484 6-(Aminomethyl)pyridin-2-amine trihydrochloride

6-(Aminomethyl)pyridin-2-amine trihydrochloride

Cat. No.: B15227484
M. Wt: 232.5 g/mol
InChI Key: CGDWUZRAIIZRFC-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C6H12Cl3N3 and a molecular weight of 232.54 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-2-amine trihydrochloride typically involves the reaction of 2-aminomethylpyridine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the trihydrochloride salt. The process can be summarized as follows:

    Starting Material: 2-aminomethylpyridine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: Controlled temperature and pH

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product. The steps include:

    Bulk Synthesis: Using automated reactors to mix 2-aminomethylpyridine with hydrochloric acid.

    Purification: Crystallization and filtration to obtain the pure trihydrochloride salt.

    Quality Control: Ensuring the product meets industry standards for purity and composition.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of pyridine, such as:

    Oxides: Formed through oxidation reactions.

    Amines: Produced via reduction reactions.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

6-(Aminomethyl)pyridin-2-amine trihydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-2-amine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)pyridin-2-amine trihydrochloride is unique due to its trihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are essential.

Properties

Molecular Formula

C6H12Cl3N3

Molecular Weight

232.5 g/mol

IUPAC Name

6-(aminomethyl)pyridin-2-amine;trihydrochloride

InChI

InChI=1S/C6H9N3.3ClH/c7-4-5-2-1-3-6(8)9-5;;;/h1-3H,4,7H2,(H2,8,9);3*1H

InChI Key

CGDWUZRAIIZRFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CN.Cl.Cl.Cl

Origin of Product

United States

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